molecular formula C12H32N4O3P2 B1202648 Diphosphoramide, N,N',N'',N'''-tetrakis(1-methylethyl)- CAS No. 513-00-8

Diphosphoramide, N,N',N'',N'''-tetrakis(1-methylethyl)-

Cat. No. B1202648
CAS RN: 513-00-8
M. Wt: 342.36 g/mol
InChI Key: IOIMDJXKIMCMIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphosphoramide compounds have been synthesized and characterized, contributing to the development of new compounds in organic chemistry. Studies have explored their reactions with various agents, yielding new products with distinct properties and potential applications.


Molecular Structure Analysis

The molecular structure of Diphosphoramide, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- is represented by the InChI Key: IOIMDJXKIMCMIG-UHFFFAOYSA-N. The molecular formula is C12H32N4O3P2 and the molecular weight is 342.36 g/mol.


Chemical Reactions Analysis

Diphosphoramide derivatives have been widely studied in catalysis, particularly in cross-coupling reactions. For instance, they have been utilized in Negishi cross-coupling reactions, showing high activity and turnover numbers with various aryl bromides in combination with alkyl- or arylzinc derivatives. Similarly, their application in Suzuki coupling and Heck reactions has been explored, demonstrating their effectiveness in producing stilbenes and biphenyls in high yields.


Physical And Chemical Properties Analysis

The melting point of the compound is 151 °C . The predicted boiling point is 396.7±25.0 °C and the predicted density is 1.076±0.06 g/cm3 . The compound is stored at -20°C . The predicted pKa value is 1.22±0.70 .

Scientific Research Applications

Catalysis in Chemical Reactions

Diphosphoramide derivatives have been widely studied in catalysis, particularly in cross-coupling reactions. For instance, they have been utilized in Negishi cross-coupling reactions, showing high activity and turnover numbers with various aryl bromides in combination with alkyl- or arylzinc derivatives (Kondolff, Doucet, & Santelli, 2006). Similarly, their application in Suzuki coupling and Heck reactions has been explored, demonstrating their effectiveness in producing stilbenes and biphenyls in high yields (Akba, Durap, Aydemir, Baysal, Gümgüm, & Özkar, 2009).

Organic Synthesis and Characterization

Diphosphoramide compounds have been synthesized and characterized, contributing to the development of new compounds in organic chemistry. Studies have explored their reactions with various agents, yielding new products with distinct properties and potential applications (Fluck, Heckmann, Gorbunowa, Westerhausen, & Weller, 1997).

Electronic and Material Science

In material science and electronics, derivatives of diphosphoramide have been investigated for their hole transport properties in vapor-deposited molecular glasses (Heun & Borsenberger, 1995). This research is significant for the development of advanced materials in electronic devices.

Safety And Hazards

The compound is classified under the GHS06 hazard class . The hazard statements include H300+H310+H330, indicating that it can be fatal if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260-P262-P264-P280-P302+P352+P310-P304+P340+P310 . The compound is classified under the T+ risk statements and the safety statements include S22-36/37/39-45 . It is classified under UN 2811 6.1/PG 1 for transportation .

properties

IUPAC Name

N-[bis(propan-2-ylamino)phosphoryloxy-(propan-2-ylamino)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N4O3P2/c1-9(2)13-20(17,14-10(3)4)19-21(18,15-11(5)6)16-12(7)8/h9-12H,1-8H3,(H2,13,14,17)(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIMDJXKIMCMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NP(=O)(NC(C)C)OP(=O)(NC(C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965589
Record name N,N',N'',N'''-Tetraisopropyldiphosphoramide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphosphoramide, N,N',N'',N'''-tetrakis(1-methylethyl)-

CAS RN

513-00-8
Record name Iso-OMPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraisopropylpyrophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N',N'',N'''-Tetraisopropyldiphosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N'',N'''-tetraisopropyldiphosphoramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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